molecular formula C49H53ClN2O13S4 B13353076 2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate

2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate

Cat. No.: B13353076
M. Wt: 1041.7 g/mol
InChI Key: RNEVETCBGOVHJY-UHFFFAOYSA-N
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Description

The compound 2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate is a complex organic molecule. It features multiple functional groups, including indole, sulfonate, and chloro groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the indole derivatives and subsequent functionalization. The key steps include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Functionalization: Introduction of sulfonate groups and other substituents through sulfonation and alkylation reactions.

    Cyclohexene formation: This involves the formation of the cyclohexene ring through cyclization reactions.

    Final assembly: Coupling of the functionalized indole and cyclohexene derivatives under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction of the chloro group or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chloro position.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, potentially affecting multiple pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,1-dimethoxyethane
  • Chloroacetaldehyde dimethyl acetal

Uniqueness

Compared to similar compounds, 2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate stands out due to its structural complexity and the presence of multiple functional groups. This makes it more versatile in chemical reactions and potentially more effective in various applications.

Properties

Molecular Formula

C49H53ClN2O13S4

Molecular Weight

1041.7 g/mol

IUPAC Name

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]-5-prop-2-ynoxycyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C49H53ClN2O13S4/c1-6-25-65-36-28-34(13-21-43-48(2,3)45-39-17-15-37(68(59,60)61)30-32(39)11-19-41(45)51(43)23-7-9-26-66(53,54)55)47(50)35(29-36)14-22-44-49(4,5)46-40-18-16-38(69(62,63)64)31-33(40)12-20-42(46)52(44)24-8-10-27-67(56,57)58/h1,11-22,30-31,36H,7-10,23-29H2,2-5H3,(H3-,53,54,55,56,57,58,59,60,61,62,63,64)

InChI Key

RNEVETCBGOVHJY-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCS(=O)(=O)O)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)O)C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)/CC(C4)OCC#C)Cl)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCS(=O)(=O)O)C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)O)C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)CC(C4)OCC#C)Cl)C

Origin of Product

United States

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